N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a fluorophenyl group, a benzotriazinone moiety, and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Propanamide Chain: The final step involves the coupling of the benzotriazinone intermediate with a propanamide derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
Oxidation: Oxidized benzotriazinone derivatives.
Reduction: Reduced benzotriazinone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- N-[(4-bromophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- N-[(4-methylphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-13-7-5-12(6-8-13)11-19-16(23)9-10-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHHUHDTRLHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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